molecular formula C19H13ClF3NO2S B2490242 N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide CAS No. 344273-18-3

N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide

Cat. No.: B2490242
CAS No.: 344273-18-3
M. Wt: 411.82
InChI Key: YIQNOOBEGHCXSG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the carboxamide group: This step often involves the reaction of the thiophene derivative with an amine, such as 2-chloroaniline, under appropriate conditions.

    Attachment of the benzyl group: The benzyl group with a trifluoromethyl substituent can be introduced through a nucleophilic substitution reaction.

    Final coupling: The final step involves coupling the benzylated thiophene derivative with the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-thiophenecarboxamide: Lacks the benzyl group with a trifluoromethyl substituent.

    N-(2-chlorophenyl)-3-{[3-methylbenzyl]oxy}-2-thiophenecarboxamide: Has a methyl group instead of a trifluoromethyl group.

    N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]oxy}-2-thiophenecarboxamide: Has a phenyl group instead of a benzyl group.

Uniqueness

N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide is unique due to the presence of both the trifluoromethyl group and the benzyl ether linkage, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3NO2S/c20-14-6-1-2-7-15(14)24-18(25)17-16(8-9-27-17)26-11-12-4-3-5-13(10-12)19(21,22)23/h1-10H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQNOOBEGHCXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CS2)OCC3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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